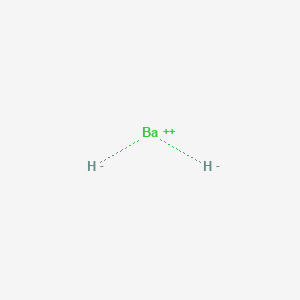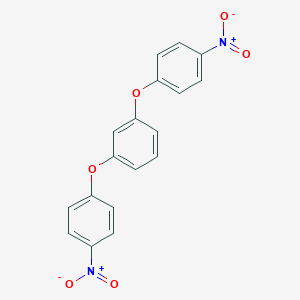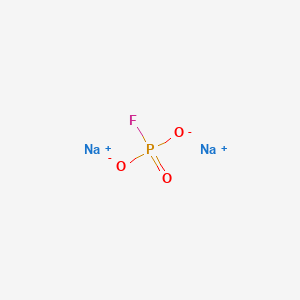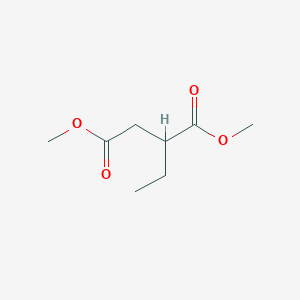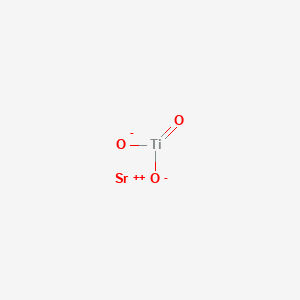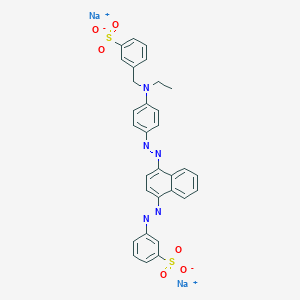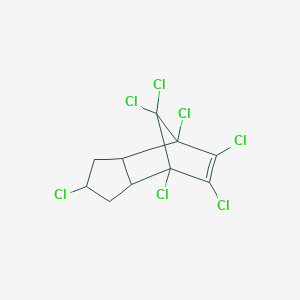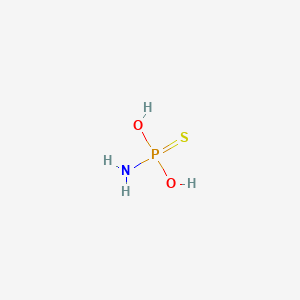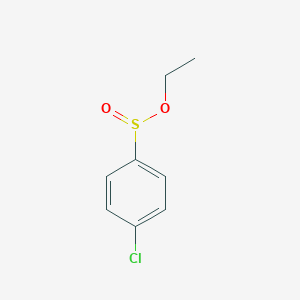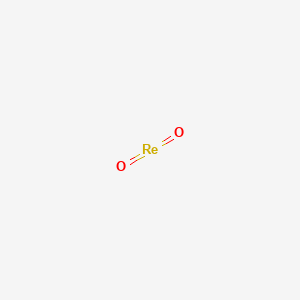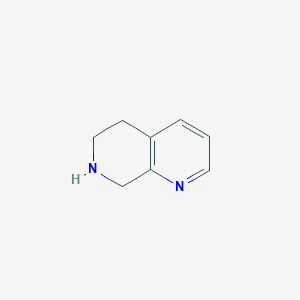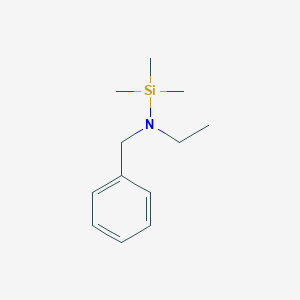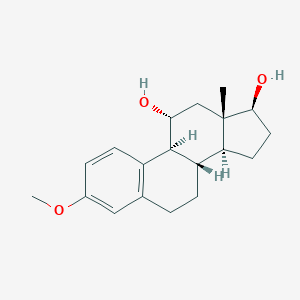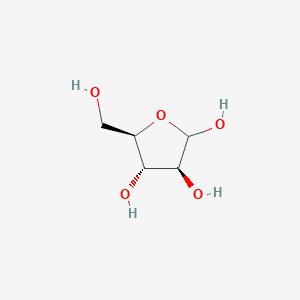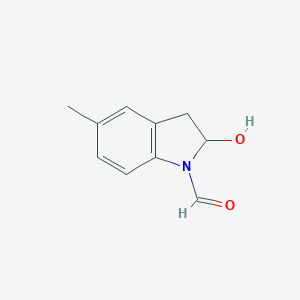
2-Hydroxy-5-methyl-1-indolinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methyl-1-indolinecarbaldehyde, also known as HMA, is a chemical compound that belongs to the family of indolinecarbaldehydes. It is a yellow to orange powder that is soluble in organic solvents like ethanol and methanol. HMA is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is not fully understood. However, it is believed that 2-Hydroxy-5-methyl-1-indolinecarbaldehyde acts as a chelating agent, forming complexes with metal ions. The fluorescence of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is enhanced upon the formation of these complexes, making it a useful probe for the detection of metal ions.
Effets Biochimiques Et Physiologiques
2-Hydroxy-5-methyl-1-indolinecarbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations up to 100 μM. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde has also been shown to have low cytotoxicity against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-5-methyl-1-indolinecarbaldehyde has several advantages for lab experiments. It is a relatively simple compound to synthesize and has a high yield. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is also stable under normal laboratory conditions and has a long shelf life. However, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is sensitive to light and should be stored in a dark container to prevent degradation. Additionally, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde in scientific research. One potential application is the development of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde-based sensors for the detection of metal ions in environmental samples. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde could also be used as a building block for the synthesis of new compounds with potential biological activity. Additionally, the development of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde-based catalysts for organic reactions is an area of active research.
Conclusion:
In conclusion, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is a useful compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for the detection of metal ions and the development of new compounds. While there is still much to learn about the biochemical and physiological effects of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde, its low toxicity and stability make it a promising candidate for future research.
Méthodes De Synthèse
The synthesis of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde can be achieved through the reaction of 2-hydroxy-5-methylindole with paraformaldehyde in the presence of an acid catalyst. The reaction yields 2-Hydroxy-5-methyl-1-indolinecarbaldehyde as a yellow to orange powder with a yield of around 60-70%. The purity of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-Hydroxy-5-methyl-1-indolinecarbaldehyde has a wide range of potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions like copper, zinc, and mercury. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde can also be used as a ligand for the development of metal-based catalysts. Additionally, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde has been used as a building block for the synthesis of other compounds like indolinecarboxylates and indolinecarboxamides.
Propriétés
Numéro CAS |
13303-69-0 |
|---|---|
Nom du produit |
2-Hydroxy-5-methyl-1-indolinecarbaldehyde |
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
2-hydroxy-5-methyl-2,3-dihydroindole-1-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-7-2-3-9-8(4-7)5-10(13)11(9)6-12/h2-4,6,10,13H,5H2,1H3 |
Clé InChI |
VYMUHQSOVHVMAI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C2)O)C=O |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(C2)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



